molecular formula C15H12BrNO B8644300 2-(5-bromo-2-methoxyphenyl)-1H-indole

2-(5-bromo-2-methoxyphenyl)-1H-indole

Cat. No.: B8644300
M. Wt: 302.16 g/mol
InChI Key: JXCWHRVKSDHZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Indole (B1671886) Scaffolds in Synthetic and Medicinal Chemistry

The indole scaffold, a structural framework composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of synthetic and medicinal chemistry. wisdomlib.orgijpsr.com This heterocyclic system is a key component in a vast number of natural products, particularly alkaloids, and is integral to the structure of essential biological molecules like the amino acid tryptophan and the neurotransmitter serotonin. nih.gov The unique chemical properties of the indole nucleus have established it as a "privileged scaffold," meaning it can bind to multiple biological receptors with high affinity, making it a frequent starting point for drug discovery. nih.govmdpi.com

The versatility of the indole ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the biological activity of the resulting derivatives. mdpi.com Consequently, indole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. mdpi.comnih.gov A multitude of approved drugs, such as the anti-inflammatory indomethacin (B1671933) and various triptans used for migraines, feature the indole core, underscoring its therapeutic significance. ijpsr.comwikipedia.org In synthetic chemistry, the development of classic and modern methods for indole synthesis, such as the Fischer, Larock, and Hegedus syntheses, has been a major focus, providing access to a diverse array of complex molecular architectures. researchgate.netthieme-connect.comub.edubyjus.com

Overview of Bromo- and Methoxyphenyl-Substituted Indoles in Academic Literature

Within the vast family of indole derivatives, those substituted with bromo- and methoxyphenyl- groups represent a significant area of research. The introduction of these specific substituents can profoundly influence a molecule's physicochemical properties and biological activity. Bromine substitution, for instance, can enhance a compound's metabolic stability and its ability to penetrate the blood-brain barrier. researchgate.net Methoxy (B1213986) groups are also crucial, as they can alter electronic properties and participate in hydrogen bonding, which is critical for binding to biological targets. nih.gov

The academic literature describes a variety of indole derivatives featuring these motifs. For example, compounds with a bromo-substituted indole ring and a methoxyphenyl group have been investigated for their potential as anticancer agents. mdpi.com Research has also explored the synthesis and structural characterization of complex indoles where bromo- and methoxy-phenyl groups are part of a larger molecular assembly, highlighting their role as versatile building blocks. researchgate.netnih.govmdpi.com These studies collectively demonstrate the continued interest in this class of compounds for developing new therapeutic agents and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-1H-indole

InChI

InChI=1S/C15H12BrNO/c1-18-15-7-6-11(16)9-12(15)14-8-10-4-2-3-5-13(10)17-14/h2-9,17H,1H3

InChI Key

JXCWHRVKSDHZGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques for Substituted Indoles

High-Resolution Chromatographic Separations

Chromatographic methods are fundamental for assessing the purity of synthesized substituted indoles and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing non-polar to moderately polar compounds like substituted indoles. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution, additives such as formic acid or trifluoroacetic acid (TFA) are frequently included in the mobile phase. Detection is commonly performed using a diode-array detector (DAD) or a UV detector set at wavelengths where the indole (B1671886) chromophore absorbs strongly, typically between 210 and 280 nm.

A typical analytical HPLC method for a compound like "2-(5-bromo-2-methoxyphenyl)-1H-indole" would be developed to ensure a sharp, symmetrical peak with a stable retention time, confirming the sample's purity.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Indoles

Parameter Typical Condition
Column C18 (e.g., 250 x 4.6 mm, 3-5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm

| Column Temperature | 30 °C |

This table represents a typical starting method for analytical purposes.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for faster analysis times and higher separation efficiency compared to traditional HPLC. The underlying principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the densely packed columns. UPLC methods are particularly valuable for high-throughput screening and for separating complex mixtures where high resolution is critical. For "this compound," a UPLC method would offer a significant reduction in analysis time and solvent consumption while providing excellent purity assessment.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It is often coupled with a liquid chromatography system (LC-MS) to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. For a substituted indole, electrospray ionization (ESI) in positive mode is a common technique, as the indole nitrogen can be readily protonated to form a pseudomolecular ion [M+H]⁺. The mass spectrometer would detect this ion, confirming the molecular weight of the compound. For "this compound" (molecular formula C₁₅H₁₂BrNO), the expected monoisotopic mass is approximately 317.01 g/mol . The presence of a bromine atom would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br).

Tandem mass spectrometry (LC-MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Analysis

HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For "this compound," HRMS would be used to confirm the elemental composition of C₁₅H₁₂BrNO by comparing the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: Calculated Mass Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₂BrNO
Calculated Monoisotopic Mass 317.0102 g/mol
[M+H]⁺ (for ⁷⁹Br) 318.0175

| [M+H]⁺ (for ⁸¹Br) | 320.0155 |

This data is theoretical and would be confirmed experimentally using HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide a wealth of information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the indole N-H proton (typically a broad singlet in the 8-12 ppm region), multiple signals in the aromatic region (around 6.5-8.0 ppm), and a sharp singlet for the methoxy (B1213986) (-OCH₃) group protons (around 3.8-4.0 ppm). The splitting patterns (e.g., doublets, triplets) of the aromatic protons would provide key information about the substitution pattern on the phenyl and indole rings.

Table 3: Predicted ¹H NMR Spectral Characteristics for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity
Indole N-H 8.0 - 12.0 Broad Singlet (br s)
Aromatic C-H 6.5 - 8.0 Multiplets (m), Doublets (d)

This table represents expected values based on analogous structures and is not based on experimental data for the title compound.

1H NMR and 13C NMR Spectral Analysis

Specific ¹H NMR and ¹³C NMR spectral data for this compound have not been reported in the surveyed literature. Typically, the synthesis and characterization of novel indole derivatives would include a detailed assignment of proton and carbon signals.

For a molecule with this structure, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole ring system and the substituted phenyl ring. Key features would include:

A signal for the indole N-H proton, typically a broad singlet.

Signals for the four protons on the indole's benzene (B151609) ring.

A characteristic signal for the proton at the C3 position of the indole ring.

Signals corresponding to the three aromatic protons of the 5-bromo-2-methoxyphenyl group.

A singlet for the methoxy (-OCH₃) group protons.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, with chemical shifts indicative of their electronic environment (e.g., aromatic carbons, carbons adjacent to heteroatoms).

Advanced NMR Techniques for Stereochemical and Conformational Studies

There is no available information on the use of advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), or HSQC (Heteronuclear Single Quantum Coherence), for the stereochemical and conformational analysis of this compound.

These techniques are invaluable for complex molecules. For this compound, such studies could elucidate the preferred rotational conformation (atropisomerism) around the single bond connecting the indole and phenyl rings, which can be influenced by the steric bulk of the bromine and methoxy substituents. NOESY, in particular, would be useful to establish through-space proximity between protons on the two different aromatic ring systems, confirming the spatial arrangement of the molecule in solution.

X-ray Crystallography for Solid-State Molecular Structure Determination

A definitive solid-state molecular structure of this compound determined by single-crystal X-ray diffraction has not been published. Consequently, crystallographic data such as lattice parameters, space group, bond lengths, bond angles, and torsion angles are not available.

X-ray crystallography provides unambiguous proof of a molecule's constitution and conformation in the solid state. For this compound, a crystal structure would precisely define the dihedral angle between the planes of the indole and the 5-bromo-2-methoxyphenyl rings. This angle is a critical parameter determined by the balance of steric hindrance from the ortho-methoxy group and the potential for intermolecular packing forces like π-π stacking or hydrogen bonding involving the indole N-H group. While crystal structures for closely related molecules, such as 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine, have been determined, this data cannot be directly extrapolated to the target compound due to the different heterocyclic system. nih.gov

Computational and Theoretical Chemistry Investigations of 2 5 Bromo 2 Methoxyphenyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern molecular stability and reactivity.

Density Functional Theory (DFT) has become a primary computational tool for studying medium to large-sized organic molecules due to its favorable balance between accuracy and computational cost. mdpi.com DFT calculations can elucidate the electronic structure, molecular geometry, and vibrational frequencies of 2-(5-bromo-2-methoxyphenyl)-1H-indole. dergipark.org.tr By optimizing the molecular structure, DFT can predict bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For aromatic and heterocyclic compounds, these calculations can pinpoint the regions of the molecule most likely to participate in electrophilic or nucleophilic reactions. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole (B1671886) ring and the oxygen atom of the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT This table presents theoretical data for illustrative purposes, as specific experimental or computational values for this compound are not available in the provided search results. The values are typical for similar heterocyclic compounds.

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--5.5 to -6.5
LUMO EnergyELUMO--1.0 to -2.0
Energy GapΔEELUMO - EHOMO3.5 to 5.5
Electronegativityχ-(ELUMO + EHOMO)/23.25 to 4.25
Chemical Hardnessη(ELUMO - EHOMO)/21.75 to 2.75
Global Electrophilicity Indexωχ2/(2η)1.9 to 3.9

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameterization. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate predictions of molecular properties. mdpi.com For this compound, ab initio calculations can be used to determine a precise equilibrium geometry, vibrational frequencies, and electronic properties like dipole moment and polarizability. While computationally more intensive than DFT, these methods can serve as a benchmark for validating the results obtained from DFT or other less demanding computational approaches.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics and thermodynamic properties of a molecule like this compound in various environments, such as in a solvent. nih.govresearchgate.net

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the indole and phenyl rings. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This conformational analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Tautomerism is another important aspect that can be investigated using computational methods. Indole derivatives can potentially exist in different tautomeric forms. mdpi.comsemanticscholar.org Quantum chemical calculations, often within a DFT framework, can be employed to calculate the relative energies and thermodynamic stabilities of possible tautomers of this compound. researchgate.net By comparing the Gibbs free energies of the different tautomeric forms, it is possible to predict the position of the tautomeric equilibrium. The inclusion of solvent effects, either explicitly or through continuum models, is often critical for accurately predicting these equilibria. semanticscholar.org

MD simulations are also well-suited for studying how molecules of this compound interact with each other and with solvent molecules. These simulations can model intermolecular forces, such as hydrogen bonding (involving the indole N-H group), dipole-dipole interactions, and van der Waals forces. In the solid state, π-π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in the crystal packing. researchgate.net By simulating a system with multiple molecules, MD can provide insights into aggregation behavior, such as the formation of dimers or larger clusters in solution, which can be crucial for understanding the material properties of the compound.

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the reactivity of this compound and elucidating potential reaction mechanisms. DFT calculations can be used to model the course of a chemical reaction, identifying the structures of transition states and intermediates along the reaction pathway. acs.org The calculation of activation energies allows for the prediction of reaction rates and helps to determine the most favorable mechanistic pathway.

For instance, in electrophilic substitution reactions, which are common for indole rings, theoretical studies can predict the regioselectivity by calculating the energies of the intermediate sigma complexes for substitution at different positions. Fukui functions and local softness indices, which can be derived from DFT calculations, can also be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This information is invaluable for designing new synthetic routes and for understanding the chemical behavior of the molecule.

Table 2: Computationally Investigated Properties of this compound

Computational MethodInvestigated PropertyInformation Obtained
Density Functional Theory (DFT)Electronic StructureHOMO/LUMO energies, electron density distribution, MEP map. mdpi.comnih.gov
DFTReactivityGlobal and local reactivity descriptors (hardness, electrophilicity), prediction of reactive sites.
Ab Initio MethodsMolecular PropertiesPrecise geometry, vibrational frequencies, dipole moment. mdpi.com
Molecular Dynamics (MD)Conformational AnalysisIdentification of stable conformers, rotational energy barriers. nih.gov
DFT / MDTautomeric EquilibriaRelative stability of tautomers, equilibrium constants. mdpi.comresearchgate.net
MDIntermolecular InteractionsModeling of H-bonding, π-π stacking, and aggregation. researchgate.net
DFTReaction MechanismsTransition state structures, activation energies, reaction pathways. acs.org

Exploration of Reaction Pathways and Transition States

The formation of the 2-aryl-1H-indole core can be achieved through various synthetic routes, with palladium-catalyzed cross-coupling reactions being among the most prevalent. The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne. Computational studies on this reaction have elucidated a multi-step catalytic cycle that includes oxidative addition, migratory insertion, and reductive elimination.

The accepted mechanism for the Larock indole synthesis begins with the reduction of a Pd(II) precursor to the active Pd(0) catalyst. This is followed by the oxidative addition of the o-iodoaniline to the palladium center. The alkyne then coordinates to the resulting arylpalladium(II) complex. A key step in this pathway is the regioselective syn-insertion of the alkyne into the aryl-palladium bond, which is followed by the displacement of the halide by the nitrogen atom to form a six-membered palladacycle. The final step is the reductive elimination that yields the indole product and regenerates the Pd(0) catalyst. wikipedia.org

Transition state calculations for each elementary step in such catalytic cycles are crucial for understanding the reaction kinetics and selectivity. For a molecule like this compound, a plausible synthetic route would be the Suzuki-Miyaura cross-coupling of a 2-haloindole derivative with (5-bromo-2-methoxyphenyl)boronic acid, or a Larock-type synthesis. In a hypothetical DFT study of a Suzuki-Miyaura coupling, the key transition states would be associated with oxidative addition, transmetalation, and reductive elimination.

Below is a hypothetical data table illustrating the calculated activation energies for the key steps in a palladium-catalyzed Suzuki-Miyaura reaction leading to a 2-arylindole, based on general findings in the literature. nih.govnih.gov

Reaction Step Transition State Calculated Activation Energy (kcal/mol) Key Bond Distances in Transition State (Å)
Oxidative AdditionTS-OA15-20Pd-C: ~2.3, Pd-Br: ~2.8
TransmetalationTS-TM18-25Pd-C: ~2.1, B-O: ~1.5
Reductive EliminationTS-RE12-18C-C: ~2.5, Pd-C: ~2.2

Note: The data in this table is illustrative and based on typical values found in DFT studies of Suzuki-Miyaura cross-coupling reactions. Actual values would require a specific computational study on the given reaction.

Substituent Electronic Effects on Chemical Transformations

The electronic nature of the substituents on both the indole and the aryl ring plays a pivotal role in the efficiency and outcome of chemical transformations. In this compound, the bromo and methoxy groups on the phenyl ring, as well as their positions relative to the indole linkage, significantly influence the electron density distribution and, consequently, the reactivity of the molecule.

The methoxy group (-OCH₃) at the ortho position is a strong electron-donating group due to its resonance effect (+R). This increases the electron density on the phenyl ring, which can affect the rates of palladium-catalyzed coupling reactions. For example, in a Suzuki-Miyaura coupling, an electron-rich aryl boronic acid can sometimes exhibit different reactivity compared to an electron-poor one.

Computational studies often quantify these electronic effects by calculating parameters such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO-LUMO) energies. These calculations can predict how substituents will influence the reaction. For instance, in the Fischer indole synthesis, it has been observed that electron-donating groups on the phenylhydrazine (B124118) ring accelerate the reaction, while electron-withdrawing groups hinder it, a finding that aligns with the proposed researchgate.netresearchgate.net-sigmatropic rearrangement being the rate-determining step. nih.govyoutube.com

The following table provides a qualitative summary of the expected electronic effects of the bromo and methoxy substituents on a hypothetical palladium-catalyzed synthesis of this compound.

Substituent Position Electronic Effect Predicted Impact on Reaction Rate
Methoxy (-OCH₃)orthoElectron-donating (+R > -I)Generally rate-enhancing in electrophilic aromatic substitution-type steps. Can influence catalyst coordination.
Bromo (-Br)metaElectron-withdrawing (-I > +R)Generally rate-decelerating in steps sensitive to electron density.

Note: This table presents generalized electronic effects. The actual impact on a specific reaction pathway can be more complex due to steric effects and interactions with the catalyst.

Academic Research Perspectives and Future Directions

Development of Novel Indole-Based Chemical Libraries

The construction of small-molecule libraries is a powerful strategy in the quest for new therapeutic agents, allowing for the high-throughput screening of compounds to identify potential drug leads. nih.gov The indole (B1671886) nucleus is a "privileged" scaffold, frequently targeted for the construction of these libraries due to its established biological relevance. nih.govresearchgate.net Strategies such as Diversity-Oriented Synthesis (DOS) are employed to generate structurally diverse and complex molecules from simple starting materials, and the indole scaffold is a major focus of such efforts. nih.govresearchgate.net

2-(5-bromo-2-methoxyphenyl)-1H-indole serves as an excellent foundational structure for building such libraries. The presence of the bromine atom is particularly advantageous as it provides a reactive site for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This functional handle allows chemists to systematically modify the core structure, generating a library of related compounds with varied physicochemical and biological properties. The methoxy (B1213986) group on the phenyl ring also influences the molecule's conformation and electronic properties, which can be crucial for its interaction with biological targets.

The strategic value of this compound lies in its potential for diversification. By leveraging the reactivity of the C-Br bond, researchers can append various substituents to explore the chemical space around the indole core. This approach is fundamental to Structure-Activity Relationship (SAR) studies, which aim to correlate a molecule's structure with its biological activity. nih.gov Brominated indoles are frequently used as building blocks in the synthesis of more complex molecules for applications in pharmaceuticals and materials science. fiveable.me

Table 1: Potential Diversification of the this compound Scaffold

Reaction Type Reagent/Catalyst Potential Modification Resulting Structure
Suzuki Coupling Arylboronic acid / Pd catalyst Introduction of aryl or heteroaryl groups Aryl-substituted indole derivative
Buchwald-Hartwig Amination Amine / Pd catalyst Introduction of amine functionalities Amino-substituted indole derivative
Sonogashira Coupling Terminal alkyne / Pd/Cu catalyst Introduction of alkynyl groups Alkynyl-substituted indole derivative
Stille Coupling Organostannane / Pd catalyst Introduction of various organic groups Variously substituted indole derivative
N-Alkylation/Arylation Alkyl/Aryl halide / Base Modification at the indole nitrogen N-substituted indole derivative

Advanced Catalytic Methods for Complex Indole Derivatives

Modern organic synthesis has been revolutionized by the development of advanced catalytic methods, particularly those employing transition metals like palladium. These methods offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex molecules. nih.gov47.251.13 The synthesis and functionalization of 2-arylindoles have been a major focus, with numerous strategies developed to access these important structures. nih.govrsc.org

The synthesis of complex derivatives from this compound heavily relies on these catalytic techniques. The bromine atom at the C5 position of the indole ring is a prime site for palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. nih.govnih.gov The 5-bromo position of the indole can be readily coupled with a variety of aryl or heteroaryl boronic acids to generate more complex biaryl structures. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would enable the introduction of primary or secondary amines at the 5-position, a common motif in pharmacologically active compounds. wikipedia.orgnih.gov

C-H Activation: Direct C-H activation is an emerging strategy that allows for the functionalization of C-H bonds without the need for pre-functionalized starting materials like halides. bohrium.comchemrxiv.org While the bromo-substituted compound is primed for cross-coupling, other positions on the indole or the phenyl ring could potentially be functionalized using advanced C-H activation catalysis, offering complementary routes to novel derivatives.

These catalytic methods provide a robust toolkit for elaborating the structure of this compound, transforming it from a simple building block into a range of complex and potentially bioactive molecules.

Table 2: Application of Catalytic Methods to Indole Functionalization

Catalytic Method Key Features Relevance to the Compound
Suzuki-Miyaura Coupling Forms C-C bonds; uses boronic acids; high functional group tolerance. nih.gov Allows arylation at the C5-bromo position to create complex biaryl systems.
Buchwald-Hartwig Amination Forms C-N bonds; couples halides with amines; broad substrate scope. wikipedia.org Enables introduction of diverse amine groups at the C5 position.
Heck Reaction Forms C-C bonds between halides and alkenes. 47.251.13rsc.org Can be used to introduce vinyl groups at the C5 position for further elaboration.
Sonogashira Coupling Forms C-C bonds between halides and terminal alkynes. Allows for the introduction of alkyne functionalities, which are versatile synthetic intermediates.
C-H Activation/Functionalization Directly converts C-H bonds to C-C or C-X bonds. chemrxiv.org Offers potential for functionalization at other sites on the indole or phenyl rings.

Interdisciplinary Research in Synthetic Chemistry and Chemical Biology

The fields of synthetic chemistry and chemical biology are increasingly intertwined, with synthetic molecules serving as crucial tools to investigate and manipulate biological systems. northwestern.edu Indole derivatives are at the forefront of this interdisciplinary research due to their prevalence in biologically active compounds and their ability to interact with various proteins and enzymes. nih.govnih.gov

This compound embodies the connection between these two fields. Its synthesis is an exercise in modern organic chemistry, while its potential applications extend into the realm of chemical biology. The structural motifs within the compound—the indole core, the methoxy-substituted phenyl ring, and the bromine atom—can all influence its biological activity.

Probing Biological Systems: The indole scaffold can mimic the side chain of the amino acid tryptophan, allowing it to interact with protein binding sites. chemrxiv.org By synthesizing derivatives of this compound, researchers can create molecular probes to study enzyme function or receptor binding. The bromine atom can be replaced with fluorescent tags or affinity labels to facilitate biological studies.

Drug Discovery: The development of novel indole-based compounds is a major goal in medicinal chemistry. nih.govmdpi.com The synthesis of a library of compounds based on this scaffold, followed by biological screening, is a classic approach to discovering new drug candidates for a wide range of diseases, including cancer and inflammatory conditions. fiveable.mechemdiv.com The specific substitution pattern of this compound may confer selective activity against certain biological targets. For instance, substituted 2-arylindoles have been explored as inhibitors of various enzymes. nih.gov

This synergy between synthesis and biology allows for an iterative process of design, synthesis, and testing, which accelerates the discovery of new molecules with desired biological functions. The versatility of this compound makes it a valuable asset in this ongoing interdisciplinary effort.

Q & A

Q. Table 1. Synthetic Methods and Yields

MethodConditionsYieldKey Reference
CuI-catalyzed couplingPEG-400/DMF, 12h stirring42%
Multi-step brominationNBS in DCM, 0°C to RT55%
Reductive aminationNaBD₄, DMF, 45°C72%*
*Over two steps.

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) and carbon signals (e.g., quaternary carbons near 110–130 ppm) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₁BrNO₂: 316.9974; observed: 316.9971) .
  • TLC : Monitor reaction progress using 70:30 EtOAc:hexane; Rf ≈ 0.4–0.6 .

Key Tip : For fluorinated analogs, include 19F NMR (e.g., δ -110 to -120 ppm for CF₃ groups) .

Advanced: How can researchers address low reactivity in cross-coupling reactions involving the bromine substituent?

Methodological Answer:
Low reactivity often stems from steric hindrance or poor leaving-group ability. Strategies include:

  • Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos ligands to enhance catalytic turnover .
  • Solvent Effects : Switch to polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) while maintaining yields .

Example : achieved 72% yield using Cs₂CO₃ as a base and DMF as solvent, highlighting the role of optimized base-solvent pairs .

Advanced: What methodological approaches are recommended for analyzing contradictory data between NMR and mass spectrometry results?

Methodological Answer:

  • Cross-Validation : Re-run NMR under higher resolution (e.g., 600 MHz) and compare with HRMS isotopic patterns .
  • Impurity Profiling : Use preparative HPLC to isolate minor components and re-analyze .
  • X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis (e.g., SHELX refinement ).

Case Study : resolved conflicting NMR signals by isolating intermediates via column chromatography and confirming purity via HRMS .

Advanced: What strategies are employed to study the regioselectivity of functionalization reactions on the indole core?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., esters) at C2 to direct electrophilic substitution to C5 .
  • Computational Modeling : Use DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .
  • Isotopic Labeling : Track regioselectivity via deuterium incorporation (e.g., NaBD₄ reduction in ) .

Example : Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate () uses the ester group to direct formylation to C3 .

Advanced: How can computational chemistry tools be integrated with experimental data to predict the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry (e.g., Gaussian 16) and calculate HOMO-LUMO gaps to predict redox behavior .
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina and validate via SPR (surface plasmon resonance) .
  • SAR Studies : Correlate substituent effects (e.g., Br vs. CF₃) with bioactivity using QSAR models .

Case Study : combined PubChem structural data with docking simulations to propose binding modes for kinase inhibition .

Basic: What analytical techniques are essential for assessing reaction purity and intermediate stability?

Methodological Answer:

  • TLC : Use silica gel plates with UV254 indicator; track spots under UV light .
  • HPLC : Employ C18 columns (e.g., 80:20 MeCN:H₂O) to quantify impurities (<1%) .
  • Melting Point Analysis : Confirm purity via sharp melting ranges (e.g., 150–152°C) .

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation .
  • Cryo-Crystallography : Flash-cool crystals to 100 K to reduce disorder .
  • SHELX Refinement : Resolve twinning or disorder using SHELXL’s TWIN/BASF commands .

Example : highlights SHELX’s robustness in refining challenging small-molecule structures .

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